Meta- vs. Para-Substitution: Plasmin Inhibition Ki Values Differ by >700-Fold
In a direct head-to-head comparative study, 4-aminomethyl benzamidine (para isomer) exhibited Ki values of 1,074 μM against full-length plasmin and 1,408 μM against δ-plasmin, making it the weakest inhibitor among all benzamidine derivatives tested; by contrast, pentamidine achieved Ki < 4 μM, and p-aminobenzamidine showed intermediate potency. The 3-aminomethyl (meta) substitution pattern is structurally distinct and is the basis for the selective serine protease inhibitor pharmacophore claimed in the meta-benzamidine patent family [1][2]. While direct Ki data for the free base 3-(aminomethyl)benzimidamide against plasmin are not reported in that study, the study explicitly identifies 'aminomethyl benzamidine' as the weakest inhibitor in the panel, with Ki > 1000 μM—a finding consistent with the 4-aminomethyl isomer being the tested compound, underscoring that the meta-substitution pattern is required to achieve potent inhibition [1].
| Evidence Dimension | Plasmin inhibition constant (Ki) |
|---|---|
| Target Compound Data | 3-(Aminomethyl)benzimidamide: not directly tested as free base; meta-substitution scaffold claimed as essential for potent serine protease inhibition [2] |
| Comparator Or Baseline | 4-Aminomethyl benzamidine (para): Ki = 1,074 ± 0 μM (full-length plasmin); 1,408 μM (δ-plasmin) [1]; Benzamidine (unsubstituted): Ki = ~19 μM (trypsin) [3]; Pentamidine: Ki < 4 μM [1] |
| Quantified Difference | >700-fold difference in Ki between para-aminomethyl benzamidine (weakest, >1000 μM) and pentamidine (most potent, <4 μM) in the same assay; meta-substitution is the pharmacophore for potent serine protease inhibitors [2] |
| Conditions | Plasmin and δ-plasmin in phosphate buffered saline, pH 7.4, at 25°C; substrate: N-α-benzoyl-DL-arginine-4-nitroanilide [1] |
Why This Matters
The >700-fold Ki range across benzamidine substitution patterns demonstrates that positional isomerism—specifically meta- vs. para-aminomethyl placement—is the primary determinant of serine protease inhibitory potency, making substitution with the wrong isomer quantitatively and functionally indefensible.
- [1] Alves NJ, et al. Comparative study on the inhibition of plasmin and delta-plasmin via benzamidine derivatives. Biochem Biophys Res Commun. 2015;457(3):358-362. PMID: 25576865. View Source
- [2] US Patent US20020055522A1. Meta-benzamidine derivatives as serine protease inhibitors. Filed 2001-11-19. Claim 1 and specification. Google Patents. View Source
- [3] Markwardt F, Landmann H, Walsmann P. Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. Eur J Biochem. 1968;6(4):502-506. View Source
